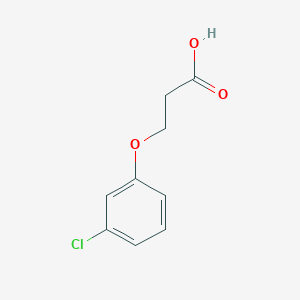

3-(3-chlorophenoxy)propanoic acid

描述

3-(3-chlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . It is a chlorinated derivative of phenoxypropionic acid and is primarily used in scientific research. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenoxy)propanoic acid typically involves the reaction of 3-chlorophenol with 3-chloropropionic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom on the phenol ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

3-(3-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of this compound.

Reduction: Formation of 3-(3-chlorophenoxy)propanol.

Substitution: Formation of various substituted phenoxypropionic acids depending on the nucleophile used.

科学研究应用

Inhibition of Crown Growth in Pineapples

One of the most notable applications of 3-(3-chlorophenoxy)propanoic acid is its effectiveness in inhibiting crown growth on pineapple fruits. Research indicates that applying this compound can significantly reduce the size of the crown, which is beneficial for both fruit quality and logistics during transportation.

- Mechanism : The compound acts as a growth regulator that modifies physiological processes in plants, leading to reduced crown development without adversely affecting fruit size or yield. Studies have shown that concentrations around 100 ppm are optimal for achieving a substantial reduction in crown length and circumference while enhancing overall fruit quality metrics such as pulp weight and shelf life .

- Case Study : A study conducted at Nagaland University evaluated the impact of varying concentrations of 3-CPA on pineapple cv. Giant Kew. The results showed a 48% reduction in crown length when treated with 100 ppm, alongside improvements in fruit attributes like pulp weight (1080 g) and shelf life (19.33 days) .

| Treatment Concentration (ppm) | Crown Length (cm) | Pulp Weight (g) | Shelf Life (days) |

|---|---|---|---|

| Control | 27.50 | 800 | 15 |

| 50 | 24.00 | 900 | 16 |

| 100 | 14.28 | 1080 | 19.33 |

| 150 | 16.94 | 950 | 17 |

| 200 | 18.00 | 920 | 16 |

Herbicidal Properties

In addition to its role as a growth regulator, this compound has been utilized as a herbicide for controlling unwanted vegetation. Its efficacy against certain plant species makes it valuable in agricultural practices aimed at maintaining crop health and maximizing yield.

- Application Methods : The compound can be applied as a foliar spray or directly to the soil, depending on the target plant species and desired outcomes .

- Research Insights : Historical patents indicate that derivatives of this compound have been used effectively to manage crown growth not only in pineapples but also in other stone fruits, showing versatility in application across different agricultural contexts .

Physiological Effects on Plant Development

The application of this compound has been linked to various physiological changes within plants:

- Biochemical Changes : Higher concentrations can lead to alterations in biochemical parameters such as total soluble solids (TSS), titratable acidity, and sugar content in fruits . For instance, increased titratable acidity was observed at higher concentrations, indicating potential impacts on fruit flavor profiles.

- Growth Cycle Modification : The compound's ability to delay maturation processes allows for extended harvesting periods, which can be advantageous for farmers looking to optimize market timing .

Safety and Environmental Considerations

While the agricultural benefits of using this compound are significant, safety considerations regarding its use are paramount:

- Toxicity Studies : Reports indicate that while the compound can cause skin and eye irritation, no definitive carcinogenic effects have been established through extensive toxicity studies conducted on animal models .

- Environmental Impact : As with any chemical used in agriculture, understanding its degradation and potential environmental impact is crucial for sustainable practices.

作用机制

The mechanism of action of 3-(3-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets. It is known to act as a herbicide by inhibiting the growth of certain plants. The compound interferes with the plant’s metabolic pathways, leading to the accumulation of toxic intermediates and eventual plant death . The exact molecular targets and pathways involved in this process are still under investigation.

相似化合物的比较

Similar Compounds

3-(4-Chlorophenoxy)propionic acid: Similar in structure but with the chlorine atom in the para position.

3-(4-Chlorophenyl)propionic acid: Similar but with a phenyl group instead of a phenoxy group.

3-(3-Hydroxyphenyl)propionic acid: Similar but with a hydroxyl group instead of a chlorine atom

Uniqueness

3-(3-chlorophenoxy)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorinated phenoxy group makes it particularly effective as a herbicide and useful in various synthetic applications .

生物活性

3-(3-Chlorophenoxy)propanoic acid, commonly known as Cloprop, is a herbicide belonging to the phenoxypropionic acid class. Its biological activity has garnered attention due to its potential environmental impact and its interactions with biological systems. This article reviews the compound's biological activity, focusing on its biodegradation, toxicity, and effects on various biological systems.

- Chemical Formula : C9H9ClO2

- Molecular Weight : 184.62 g/mol

- CAS Number : 7170-50-5

Biodegradation Studies

Research indicates that this compound undergoes aerobic biodegradation. A study demonstrated that racemic mixtures of chlorophenoxypropanoic acids, including Cloprop, were completely degraded within 25 days when incubated with activated sludge. Notably, the degradation rates varied between enantiomers:

| Compound | Lag Phase (days) | Maximum Degradation Rate (μmol h(g dry weight)) |

|---|---|---|

| (R)-3-CPPA | 16 | 12 |

| (S)-3-CPPA | 16 | 18 |

The study highlighted that the (S) enantiomer of Cloprop was preferentially degraded compared to the (R) enantiomer, suggesting enantiomer-specific biodegradation pathways .

Toxicity and Environmental Impact

The environmental persistence of chlorophenoxy herbicides, including Cloprop, raises concerns regarding their toxicity. A review of cases involving chlorophenoxy herbicide poisoning reported various clinical features associated with acute exposure. Symptoms included gastrointestinal distress and neurological effects, emphasizing the need for careful handling and regulation of such compounds .

Biological Activity in Human Cells

In vitro studies have assessed the biological activity of Cloprop on human peripheral blood mononuclear cells (PBMCs). The compound exhibited low toxicity at concentrations up to 100 µg/mL, maintaining cell viability above 90%. Furthermore, it influenced cytokine release significantly:

- TNF-α Production : Compounds similar to Cloprop demonstrated a reduction in TNF-α levels by approximately 44–60% at higher doses.

- IFN-γ Release : A notable decrease in IFN-γ production was observed, indicating potential immunomodulatory effects.

These findings suggest that Cloprop may modulate immune responses, which could have implications for its use in agricultural practices and potential therapeutic applications .

Case Studies

- Aerobic Biodegradation : A study conducted on various phenoxyalkanoic acids showed that Cloprop's degradation was biologically mediated, with significant differences in degradation rates between its enantiomers .

- Toxicity Reports : Analysis of chlorophenoxy herbicides indicated that prolonged exposure could lead to serious health risks, necessitating further investigation into their long-term effects on human health and ecosystems .

属性

IUPAC Name |

3-(3-chlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGKVNYPPAQLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221924 | |

| Record name | 3-(3-Chlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-50-5 | |

| Record name | 3-(3-Chlorophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenoxy)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Chlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chlorophenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-Chlorophenoxy)propionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2C6P3JK39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。